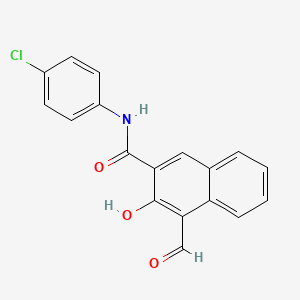
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- is a chemical compound belonging to the class of isocoumarins. Isocoumarins are lactones, a type of natural organic compound, known for their diverse biological activities and applications in various fields . This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Vorbereitungsmethoden
The synthesis of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base can lead to the formation of the desired isocoumarin structure . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown potential therapeutic applications in treating diseases due to its biological activities.
Wirkmechanismus
The mechanism of action of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- can be compared with other similar isocoumarins, such as:
6-Methoxymellein: Another isocoumarin with similar structural features but different biological activities.
Mellein: A simpler isocoumarin with fewer substituents, used in various biological studies.
The uniqueness of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56412-81-8 |
|---|---|
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
6-methoxy-3,4-diphenylisochromen-1-one |
InChI |
InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)20(15-8-4-2-5-9-15)21(25-22(18)23)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI-Schlüssel |
GWNHMDSJMPLOCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



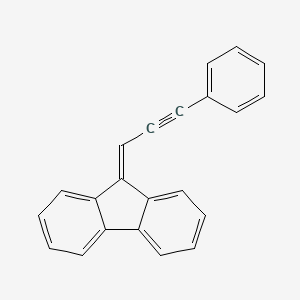
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
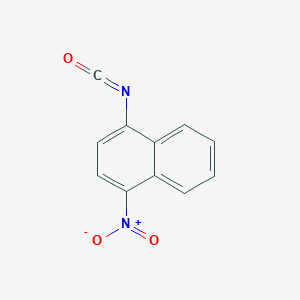
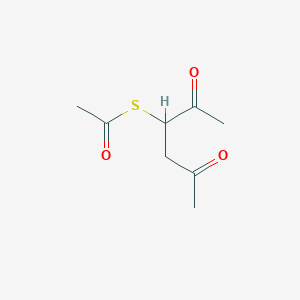
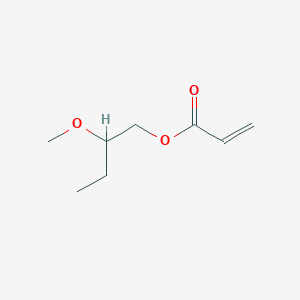

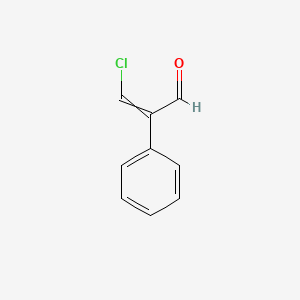
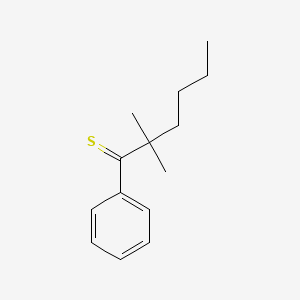
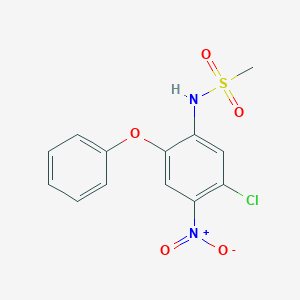
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)

